molecular formula C13H19NO B13223457 1-Methyl-4-(2-methylphenyl)piperidin-4-ol

1-Methyl-4-(2-methylphenyl)piperidin-4-ol

Cat. No.: B13223457
M. Wt: 205.30 g/mol
InChI Key: IHZYUUDRPVMFDU-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylphenyl)piperidin-4-ol is a compound that belongs to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals . The compound this compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a 2-methylphenyl group.

Preparation Methods

The synthesis of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(2-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Properties

IUPAC Name

1-methyl-4-(2-methylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZYUUDRPVMFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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